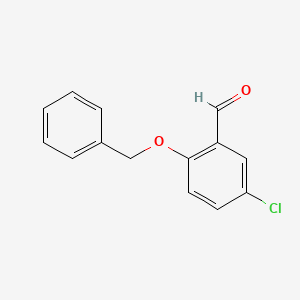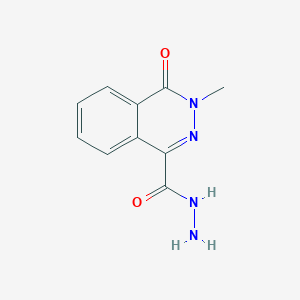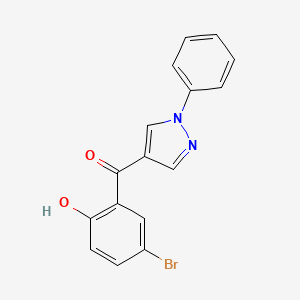
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone often involves the construction of pyrazoline rings, which are key features in our compound of interest. For instance, Baumstark et al. (2013) explored the synthesis and chemistry of hexasubstituted pyrazolines, which might offer insights into the synthesis methods applicable to our target compound (Baumstark, Vásquez, & Mctush-Camp, 2013).
Molecular Structure Analysis
Analyzing the molecular structure of complex organic compounds like ours provides insights into their potential reactivity and interactions. While specific studies on the molecular structure of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone were not directly found, research on similar pyrazoline and pyrazolone compounds can offer valuable information. For example, the work by Gomaa and Ali (2020) on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the structural aspects that could be relevant to our compound's analysis (Gomaa & Ali, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of our compound can be inferred from similar research on pyrazoline derivatives. For instance, the synthesis and antimicrobial evaluation of pyrazoline compounds, as discussed by Patil, Asrondkar, and Pande (2013), could suggest potential chemical reactivities and applications for our compound in biological settings (Patil, Asrondkar, & Pande, 2013).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Studies
Intramolecular Interactions and Molecular Structure : A study on a related compound, 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, demonstrated the planarity of the pyrazole ring and its dihedral angle with the phenyl ring. The compound also exhibited intramolecular O—H⋯O hydrogen bonds, indicating potential for specific molecular interactions (Arici et al., 2004).
Crystal Structure Analysis : In another study focusing on α,β-unsaturated ketones, the crystal structures of similar compounds were analyzed. The study highlighted the presence of intermolecular hydrogen bonds and π⋯π interactions, which can be crucial for understanding the properties and potential applications of these compounds (Wang et al., 2014).
Synthesis and Chemical Reactions
Novel Synthesis Methods : Research has been conducted on developing efficient synthesis methods for related compounds. For instance, a study described a convenient synthesis method for a series of non-condensed 5,5-bicycles derived from reactions involving a similar ketone structure (Bonacorso et al., 2002).
Acylation and Reaction Dynamics : Another study examined the acylation reactions and reaction dynamics of related 3-Aryl-5-(2-phenylethynyl)-4,5-dihydro-1H-pyrazoles, providing insights into the chemical reactivity of such structures (Odin et al., 2014).
Biological and Pharmacological Applications
Bactericidal Activities : Research on derivatives of similar compounds has shown bactericidal activities against certain bacteria. For instance, a study synthesized novel pyrazole-1-carbothioamide derivatives and tested them for bactericidal activity, finding effectiveness against E. coli and P. vulgaris (Xin-hua et al., 2007).
Antimicrobial Activities : Another study focused on synthesizing new heterocyclic compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole and evaluated their antimicrobial activities, indicating the potential pharmaceutical applications of these compounds (El‐Emary et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZOVJOEZZCBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350954 | |
| Record name | (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone | |
CAS RN |
68287-72-9 | |
| Record name | (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



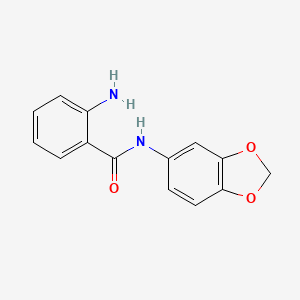

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
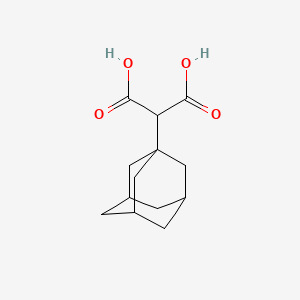

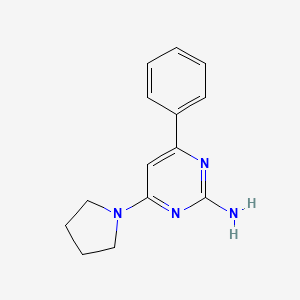
![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)




